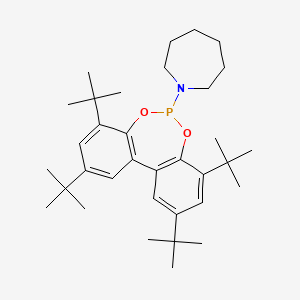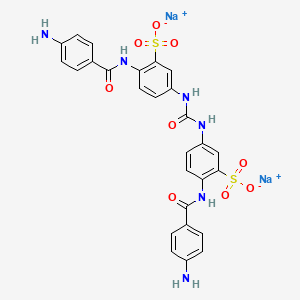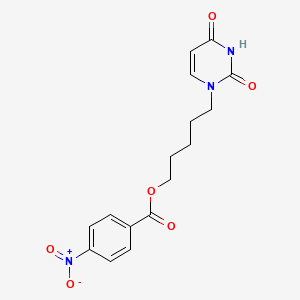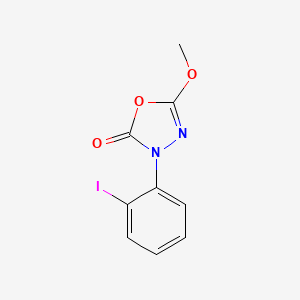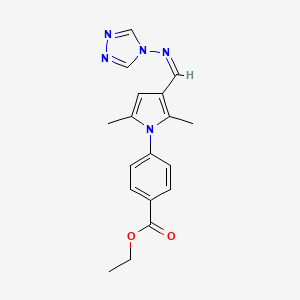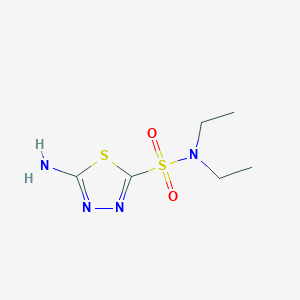
Pyrazine, 3-chloro-5-(dichloromethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-(dichloromethyl)-2-methoxypyrazine is a chemical compound with the molecular formula C6H6Cl3N2O. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of chlorine and methoxy groups attached to the pyrazine ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine typically involves the chlorination of a suitable pyrazine precursor. One common method is the reaction of 2-methoxypyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-5-(dichloromethyl)-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-(dichloromethyl)-2-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, 3-chloro-5-(dichloromethyl)-2-methoxypyrazine is explored as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-5-(dichloromethyl)-2-pyrazinecarbonitrile: This compound has a similar structure but with a nitrile group instead of a methoxy group.
3-chloro-5-methyl-2-pyrazinecarboxylic acid: Another structurally related compound with a carboxylic acid group.
3-chloro-5-methyl-2-furancarboxylic acid: A positional isomer with a furan ring instead of a pyrazine ring.
Uniqueness
3-chloro-5-(dichloromethyl)-2-methoxypyrazine is unique due to the presence of both chlorine and methoxy groups on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
73972-63-1 |
|---|---|
Molekularformel |
C6H5Cl3N2O |
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
3-chloro-5-(dichloromethyl)-2-methoxypyrazine |
InChI |
InChI=1S/C6H5Cl3N2O/c1-12-6-5(9)11-3(2-10-6)4(7)8/h2,4H,1H3 |
InChI-Schlüssel |
QMGUSHIZVYNVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(N=C1Cl)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
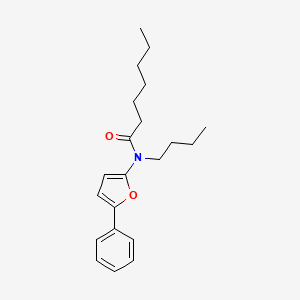
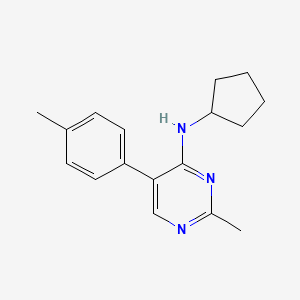
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)

